2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Description
2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a benzoxazole ring, a pyridazinyl-pyridine moiety, and a piperazine linkage
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2/c29-22(15-19-16-5-1-2-7-20(16)30-26-19)28-13-11-27(12-14-28)21-9-8-18(24-25-21)17-6-3-4-10-23-17/h1-10H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSCZYSGGZKFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the benzoxazole ring through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The pyridazinyl-pyridine moiety can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with a pyridazine derivative . The final step involves coupling the benzoxazole and pyridazinyl-pyridine fragments through a piperazine linker, often using a coupling reagent such as EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H₂O₂
Reduction: Pd/C, H₂
Substitution: Nucleophiles (amines, thiols), bases (NaOH, K₂CO₃)
Major Products
Oxidation: N-oxides of benzoxazole
Reduction: Amines from nitro groups
Substitution: Substituted pyridazinyl-pyridine derivatives
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the pyridazinyl-pyridine moiety
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole moiety fused with a pyridazine and piperazine structure, which are known for their diverse biological activities. The structural formula can be represented as follows:
Table 1: Structural Components
| Component | Description |
|---|---|
| Benzoxazole | Aromatic heterocyclic compound |
| Piperazine | Six-membered ring containing nitrogen |
| Pyridazine | Six-membered ring with two nitrogen atoms |
Antimicrobial Activity
Research has shown that derivatives of benzoxazole and pyridazine exhibit significant antimicrobial properties. A study on similar compounds indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Anticancer Properties
Compounds containing benzoxazole and pyridazine structures have been investigated for their anticancer potential. For instance, pyridazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific protein targets related to cell proliferation .
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological activities, including anxiolytic and antidepressant effects. Studies suggest that modifications in the piperazine ring can enhance these activities, making compounds like 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one promising candidates for further research in neuropharmacology .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzoxazole derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens or cancer cells.
- Receptor Modulation : Compounds may interact with neurotransmitter receptors, influencing neurochemical pathways.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of benzoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 250 μg/mL, indicating potent activity against both bacterial strains .
Study 2: Anticancer Activity
In vitro tests on cancer cell lines revealed that certain pyridazine derivatives exhibited IC50 values as low as 10 μM, showcasing significant cytotoxicity compared to standard chemotherapeutics . These findings suggest that the incorporation of benzoxazole and piperazine moieties may enhance anticancer activity.
Study 3: Neuropharmacological Assessment
A behavioral study assessed the anxiolytic effects of piperazine derivatives in rodent models. Compounds similar to our target compound showed reduced anxiety-like behavior in elevated plus maze tests, supporting their potential use in treating anxiety disorders .
Q & A
Q. What are the recommended synthetic routes for 2-(1,2-benzoxazol-3-yl)-1-{4-[6-(pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution or Buchwald-Hartwig amination, to link the benzoxazole, pyridazine, and piperazine moieties. Key steps include:
- Pyridazinyl-piperazine coupling : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos in anhydrous toluene at 80–100°C under inert atmosphere .
- Benzoxazole-ethanone linkage : Employ acyl chloride intermediates under Schotten-Baumann conditions (aqueous NaOH, THF) .
Optimization : Apply Design of Experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce byproducts .
| Critical Parameters | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | Higher yields above 90°C |
| Catalyst Loading | 2–5 mol% Pd | Excess increases impurities |
| Solvent System | Toluene/DMF (3:1) | Polar aprotic enhances coupling |
Q. What analytical techniques are critical for characterizing this compound's purity and structural conformation?
- Methodological Answer :
- Purity Analysis :
- HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile gradient (20% → 80% over 20 min) to resolve polar byproducts .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- Structural Confirmation :
- X-ray Crystallography : Resolve π-stacking interactions between benzoxazole and pyridazine rings (e.g., space group P2₁/c, Z = 4) .
- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) using 2D COSY/HSQC .
Q. How does the presence of the benzoxazole and pyridazinyl-piperazine moieties influence the compound's physicochemical properties?
- Methodological Answer :
- Lipophilicity : The benzoxazole ring increases logP (~2.8), while the pyridazinyl-piperazine enhances water solubility via hydrogen bonding (clogP ~1.2) .
- Stability : The electron-deficient pyridazine stabilizes the compound under acidic conditions (pH 2–6), but the benzoxazole may hydrolyze at pH > 10 .
- Thermal Behavior : DSC shows a melting point ~190–200°C, with decomposition above 250°C (TGA) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound's reactivity?
- Methodological Answer :
- Case Study : If DFT calculations predict nucleophilic attack at the pyridazine C4 position, but LC-MS shows C2 adducts:
Validate computational models using higher-level theory (e.g., M06-2X/cc-pVTZ) .
Perform kinetic isotope effect (KIE) studies to confirm transition states.
Use cryogenic NMR (e.g., 100 K) to trap reactive intermediates .
- Cross-Validation : Compare crystallographic bond lengths (e.g., C-N = 1.34 Å) with optimized geometries from DFT .
Q. How can researchers optimize the yield of the pyridazinyl-piperazine coupling step while minimizing byproduct formation?
- Methodological Answer :
- Byproduct Mitigation :
- Chelation Control : Add 1,10-phenanthroline (0.5 equiv) to suppress Pd-black formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h at 120°C, improving yield from 45% to 72% .
- Statistical Optimization :
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature | 70°C | 110°C | 95°C |
| Catalyst (Pd(OAc)₂) | 1 mol% | 5 mol% | 3 mol% |
| Ligand (XPhos) | 2 mol% | 6 mol% | 4 mol% |
Q. What are the implications of polymorphic forms observed in crystallographic studies, and how can they be controlled during synthesis?
- Methodological Answer :
- Polymorph Impact : Form I (monoclinic) shows higher solubility (~12 mg/mL) than Form II (triclinic, ~8 mg/mL) due to lattice energy differences .
- Control Strategies :
Solvent Screening : Use ethyl acetate/hexane (1:3) for Form I; DMSO/water for Form II.
Seeding : Introduce Form I crystals during crystallization to dominate nucleation.
In Situ Raman : Monitor polymorph transitions in real-time during cooling (rate: 0.5°C/min) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
